N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule featuring a benzodioxole core linked to a substituted phenyl group via a carboxamide bridge. The phenyl moiety is modified with a methoxy group at the 4-position and a 2-oxopyrrolidinyl group at the 3-position.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-7-5-13(10-14(15)21-8-2-3-18(21)22)20-19(23)12-4-6-16-17(9-12)26-11-25-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZDZVGALQZBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized from substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . The reaction conditions often involve the formation of Schiff base intermediates, which are then reduced to yield the desired pyrrolidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and pyrrolidinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzodioxole moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of benzodioxole, methoxy, and 2-oxopyrrolidinyl groups. Comparisons with similar carboxamide derivatives reveal critical differences in substituents and biological profiles:
Key Observations:
- Tulmimetostatum shares the benzodioxole-carboxamide backbone but incorporates bulky substituents (e.g., cyclohexyl, azetidine) that likely enhance target selectivity in anticancer applications .
- The dihydroisoxazole derivative () highlights the impact of electron-withdrawing groups (trifluoromethyl) on metabolic instability, necessitating specialized bioanalytical handling .
Metabolic and Stability Profiles
- The target compound’s 2-oxopyrrolidinyl group may confer metabolic resistance compared to the dihydroisoxazole derivative, which undergoes hydrolysis . However, without direct data, this remains speculative.
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately . Its structure includes a methoxy group, a pyrrolidinone moiety, and a benzodioxole ring, which contribute to its biological activity.
Sigma Receptor Interaction
One of the primary mechanisms by which this compound exerts its effects is through interaction with sigma receptors. These receptors are involved in various physiological processes, including calcium signaling, neurotransmitter modulation, and cellular survival pathways .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties by modulating calcium influx in neurons. This modulation can enhance neuronal survival and function, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related compound was shown to selectively inhibit the thioredoxin system in cancer cells, leading to increased oxidative stress and apoptosis . The anti-cancer efficacy was evaluated using MTT assays across different cell lines, revealing significant inhibition of tumor growth.
Table 1: In Vitro Anti-Cancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MAZ2 | HeLa | 15 | TrxR inhibition |
| MAZ2 | Molm-13 | 10 | TrxR inhibition |
| MAZ2 | NB4 | 12 | TrxR inhibition |
In Vivo Studies
Animal studies have also been conducted to evaluate the compound's efficacy in tumor-bearing models. These studies reported that treatment with this compound led to reduced tumor sizes without significant toxicity to normal tissues .
Case Studies
Case Study 1: Neuroprotective Effects
A study involving the administration of this compound in a mouse model of neurodegeneration showed promising results. Mice treated with the compound exhibited improved cognitive function and reduced neuronal loss compared to untreated controls. The mechanism was attributed to enhanced sigma receptor activation leading to better calcium homeostasis within neurons .
Case Study 2: Anti-Cancer Efficacy
In another study focused on leukemia treatment, the compound was tested against various leukemia cell lines. Results indicated that it significantly inhibited cell proliferation by targeting the thioredoxin reductase pathway, which is often upregulated in cancer cells . The selectivity for cancer cells over normal cells highlights its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
